(R,S)-(COD)Ir[iPr-SpinPHOX]
Description
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C27H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-20(2)24-19-29-26(28-24)23-15-9-17-27(23)18-10-16-25(27)30(21-11-5-3-6-12-21)22-13-7-4-8-14-22;1-2-4-6-8-7-5-3-1;/h1-12H;3-8,11-16,20,24H,9-10,17-19H2,1-2H3;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;24-,27+;;/m.1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNMTKVFUAFRHL-GAKNFCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C)C1COC(=N1)C2=CCCC23CCC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CCCC=C1.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC([C@@H]1N=C(OC1)C2=CCC[C@@]23C(=CCC3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1/C=C\CC/C=C\C1.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H54BF24IrNOP- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1579.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Elucidation of R,s Cod Ir Ipr Spinphox and Analogues
Synthetic Methodologies for SpinPHOX Ligands
The synthesis of SpinPHOX (Spiro-phosphine-oxazoline) ligands is a modular process that allows for variation in both the spiro backbone and the substituents on the phosphine (B1218219) and oxazoline (B21484) groups. The key to their efficacy as chiral ligands is the rigid and well-defined three-dimensional structure imparted by the spirobiindane framework.
Access to the Spirobiindane Backbone
The cornerstone of the SpinPHOX ligand is the 1,1'-spirobiindane skeleton, which possesses axial chirality. The synthesis of this backbone typically begins from enantiomerically pure 1,1'-spirobiindane-7,7'-diol. iupac.orgresearchgate.net This chiral diol serves as a versatile starting material for the construction of various spiro-based phosphorus ligands. iupac.org The rigidity of the spiro framework is considered crucial for reducing the conformational flexibility of the resulting metal complexes, which in turn can lead to higher enantioselectivity in catalytic reactions. iupac.orgresearchgate.net
An alternative and scalable approach to a related backbone starts from the commercially available Bisphenol C. This method allows for the efficient synthesis of a hexamethyl-1,1′-spirobiindane scaffold, demonstrating the adaptability of the synthetic route to different spirobiindane cores.
Introduction of Phosphine and Oxazoline Functionalities
With the chiral spirobiindane backbone in hand, the next stage is the introduction of the two coordinating groups: a phosphine and an oxazoline. This process is designed to be modular, allowing for the synthesis of a library of ligands with varying steric and electronic properties. wikipedia.org
One of the most effective and widely used methods for this transformation is a copper-catalyzed Ullmann-type coupling reaction. caltech.edu This method facilitates the coupling of an aryl bromide, integrated into the spirobiindane framework, with a desired phosphine, such as diphenylphosphine. caltech.edu This approach is valued for its robustness, scalability, and tolerance of various functional groups. caltech.edu
The oxazoline ring, which contains the second stereocenter, is typically formed from a chiral amino alcohol. For the specific case of iPr-SpinPHOX, (S)-valinol would be the precursor of choice to introduce the isopropyl substituent on the oxazoline ring. The general synthesis of phosphinooxazoline (PHOX) ligands often involves the reaction of a suitable carboxylic acid derivative of the backbone with a chiral amino alcohol, followed by cyclization to form the oxazoline ring and subsequent introduction of the phosphine moiety.
Precursor Synthesis for Iridium Complexation
The iridium metal center is introduced using a suitable precursor complex that allows for the facile displacement of its existing ligands by the newly synthesized SpinPHOX ligand.
Preparation of Iridium(I)-Cyclooctadiene Halide Complexes
The most common and effective precursor for the synthesis of (COD)Ir[SpinPHOX] complexes is the chloro-bridged iridium dimer, bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly abbreviated as [Ir(COD)Cl]₂. This air-stable, orange-red solid is commercially available or can be prepared from iridium(III) chloride and 1,5-cyclooctadiene (B75094). Its utility stems from the fact that the chloride bridges are readily cleaved by coordinating ligands, such as the P,N-bidentate SpinPHOX ligand, to form monomeric iridium(I) complexes. The 1,5-cyclooctadiene (COD) ligand is a labile diene that remains coordinated during this step but can be easily displaced by substrates in subsequent catalytic reactions.
Formation and Isolation of (R,S)-(COD)Ir[iPr-SpinPHOX]
The final step in the synthesis is the coordination of the chiral iPr-SpinPHOX ligand to the iridium(I) metal center. This step creates the active catalyst precursor.
Complexation Strategies and Reaction Conditions
The formation of the (R,S)-(COD)Ir[iPr-SpinPHOX] complex is achieved by reacting the (R,S)-iPr-SpinPHOX ligand with the [Ir(COD)Cl]₂ precursor. The reaction typically involves stirring the ligand and the iridium dimer in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. The cleavage of the chloride bridge in the iridium dimer by the SpinPHOX ligand results in the formation of the monomeric cationic complex, [ (R,S)-(COD)Ir(iPr-SpinPHOX) ]⁺, with a non-coordinating counter-anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) often being introduced through salt metathesis if a neutral ligand is used with a halide precursor.
The resulting complex is typically a colored solid that is stable to air and moisture, which facilitates its handling and storage. Isolation is usually achieved by removal of the solvent, followed by purification techniques such as crystallization. For analogous complexes like (S,S)-(COD)Ir[Bn-SpinPHOX], crystallization from a solvent mixture like dichloromethane/hexane has been shown to yield single crystals suitable for X-ray diffraction analysis.
The structural elucidation of these complexes is paramount to understanding their catalytic behavior. While specific data for the iPr-SpinPHOX variant is not widely published, analysis of analogous structures provides valuable insights.
Table 1: Representative Spectroscopic and Structural Data for (COD)Ir[PHOX] Analogues
| Parameter | Typical Value / Observation | Method |
| ³¹P NMR Chemical Shift (δ) | 15 - 30 ppm | ³¹P NMR Spectroscopy |
| ¹H NMR (COD Protons) | Diastereotopic signals confirming coordination | ¹H NMR Spectroscopy |
| Ir-P Bond Length | 2.2 – 2.3 Å | X-ray Crystallography |
| Ir-N Bond Length | 2.1 – 2.2 Å | X-ray Crystallography |
| Coordination Geometry | Distorted square planar | X-ray Crystallography |
Note: The data presented in this table are typical values for analogous (COD)Ir[PHOX] complexes and are intended to be representative. Specific values for (R,S)-(COD)Ir[iPr-SpinPHOX] would require experimental determination.
The characterization through NMR spectroscopy is crucial to confirm the successful coordination of the ligand to the iridium center. In ³¹P NMR, a downfield shift of the phosphorus signal upon coordination is expected. In ¹H NMR, the appearance of diastereotopic signals for the protons on the COD ligand and the SpinPHOX backbone confirms the presence of a stable chiral complex in solution. Definitive structural information, including bond lengths, bond angles, and the absolute configuration, is obtained from single-crystal X-ray diffraction studies on suitable crystals.
Diastereomeric Control in Complex Formation
The synthesis of iridium complexes with chiral P,N-ligands like iPr-SpinPHOX inherently involves the potential for forming diastereomers. The control of this diastereoselectivity is paramount as different diastereomers can exhibit varied catalytic activities and selectivities. The formation of a single, desired diastereomer is often achieved through careful selection of reaction conditions and precursors.
In the case of iridium(I) complexes with phosphine-oxazoline ligands, the coordination of the chiral ligand to the metal center can be influenced by several factors:
Ligand Structure: The inherent chirality of the SpinPHOX backbone and the substituent on the oxazoline ring create a specific chiral pocket around the metal center. The steric bulk of the isopropyl group in iPr-SpinPHOX influences the preferred coordination geometry to minimize steric hindrance.
Reaction Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable diastereomer, leading to higher diastereomeric ratios.
Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the complexation reaction, thereby influencing the diastereomeric outcome.
Iridium Precursor: The nature of the starting iridium complex, such as [Ir(COD)Cl]₂, can play a role in the kinetics and thermodynamics of the ligand exchange and coordination process.
For many chiral iridium complexes, the desired diastereomer can be isolated and purified through techniques like fractional crystallization or chromatography, taking advantage of the different physical properties of the diastereomers.
Advanced Characterization of Iridium SpinPHOX Complexes
The unambiguous determination of the structure, including the absolute configuration and coordination geometry of iridium SpinPHOX complexes, relies on a combination of advanced spectroscopic and crystallographic techniques.
Spectroscopic Techniques for Ligand and Complex Structure Confirmation
A suite of spectroscopic methods is employed to confirm the successful synthesis and purity of both the iPr-SpinPHOX ligand and its corresponding iridium complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the proton environment of the molecule. Characteristic signals for the cyclooctadiene (COD) ligands, the isopropyl group, and the aromatic protons of the phosphine moiety confirm the formation of the complex.
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the complex.
³¹P NMR: This is a particularly powerful technique for characterizing phosphine-containing complexes. The coordination of the phosphorus atom to the iridium center results in a significant change in the chemical shift compared to the free ligand. The magnitude of the ³¹P chemical shift provides insights into the electronic environment of the phosphorus atom.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. For instance, the C=N stretching frequency of the oxazoline ring can be monitored to confirm the integrity of the ligand upon coordination.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex, confirming its elemental composition.
Table 1: Representative Spectroscopic Data for Analogous (COD)Ir[SpinPHOX] Complexes
| Technique | Moiety | Characteristic Chemical Shift / Frequency |
| ¹H NMR | COD olefinic protons | δ 4.0-5.0 ppm |
| COD aliphatic protons | δ 2.0-2.5 ppm | |
| Oxazoline CH | δ 4.0-4.5 ppm | |
| Phosphine Aryl-H | δ 7.0-8.0 ppm | |
| ³¹P NMR | Coordinated PPh₂ | δ 15-25 ppm |
| IR | Oxazoline C=N stretch | ~1650 cm⁻¹ |
Note: The data presented in this table is representative of analogous SpinPHOX-iridium complexes and may not correspond exactly to (R,S)-(COD)Ir[iPr-SpinPHOX].
X-ray Diffraction Analysis for Absolute Configuration and Coordination Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov For a chiral complex like (R,S)-(COD)Ir[iPr-SpinPHOX], this technique provides unequivocal proof of:
Absolute Configuration: It confirms the (R) and (S) assignments at the chiral centers of the SpinPHOX ligand.
Coordination Geometry: The analysis reveals the precise arrangement of the ligands around the iridium center. For d⁸ iridium(I) complexes like this, a distorted square planar geometry is typically observed.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds provide insight into the nature of the metal-ligand bonding and any steric strain within the molecule. For instance, the Ir-P and Ir-N bond lengths are key parameters that describe the coordination of the bidentate SpinPHOX ligand.
Table 2: Typical Coordination Geometry Parameters for (COD)Ir[P,N-ligand] Complexes from X-ray Diffraction
| Parameter | Typical Value |
| Coordination Geometry | Distorted Square Planar |
| Ir-P Bond Length | 2.25 - 2.35 Å |
| Ir-N Bond Length | 2.10 - 2.20 Å |
| P-Ir-N Bite Angle | 85 - 95° |
| Ir-C (COD) Bond Lengths | 2.15 - 2.25 Å |
Note: These values are typical for iridium complexes with similar phosphine-oxazoline ligands and serve as a general reference.
Catalytic Applications of R,s Cod Ir Ipr Spinphox in Enantioselective Hydrogenation
Asymmetric Hydrogenation of Imines and Related Carbon-Nitrogen Double Bonds
The asymmetric hydrogenation of acyclic N-aryl ketimines is a key method for producing chiral amines. The performance of iridium catalysts in this area can be highly dependent on the specific ligand and substrate structure. In a high-throughput screening for the hydrogenation of prochiral N-alkyl α-aryl ketimines containing a furyl moiety, an Ir-SpinPHOX system was investigated. whiterose.ac.uk However, under the tested conditions, this particular catalytic system yielded a low enantiomeric ratio of 18:82, indicating it was not optimal for this specific class of acyclic imines. whiterose.ac.uk This contrasts with other iridium-bisphosphine catalysts which showed more promising results in the same study. whiterose.ac.uk
Chiral cyclic amines and N-heterocycles are valuable building blocks in medicinal chemistry. Iridium-catalyzed asymmetric hydrogenation has been established as a powerful tool for the synthesis of these compounds from their corresponding cyclic imine or heteroaromatic precursors. For instance, the enantioselective hydrogenation of cyclic iminium salts has been achieved using [Ir(COD)Cl]₂ with various chiral diphosphine ligands, furnishing chiral N-alkyl tetrahydroisoquinolines and N-alkyl tetrahydro-β-carbolines with up to 96% ee. rsc.org Similarly, iridium complexes with other ligands have been effective for the hydrogenation of sterically hindered cyclic imines, producing bulky tetrahydroisoquinoline analogues in high yields (85-96%) and with excellent enantioselectivities (up to 99% ee). nih.gov These examples underscore the general capability of iridium-based systems to effectively reduce a range of cyclic C=N bonds with high stereocontrol.
Asymmetric Hydrogenation of Carbonyl Compounds
The direct asymmetric hydrogenation of the carbon-oxygen double bond in carbonyl compounds like ketones and aldehydes is a fundamentally important transformation. However, iridium complexes with P,N-ligands such as SpinPHOX are primarily known for their exceptional performance in the hydrogenation of C=C and C=N bonds.
Research into SpinPHOX/Iridium(I) catalysts for substrates containing carbonyl groups has predominantly focused on the hydrogenation of adjacent carbon-carbon double bonds. For example, these catalysts are highly enantioselective for the hydrogenation of C=C bonds in exocyclic α,β-unsaturated cyclic carbonyls, including α-alkylidene lactams and cyclic ketones. nih.gov In these cases, the carbonyl group remains intact while the alkene is reduced with high stereoselectivity. nih.gov The direct hydrogenation of simple dialkyl ketones has been described as an "elusive" transformation for this class of catalysts, and often requires different catalytic systems, such as bifunctional metal catalysts that operate via an outer-sphere mechanism. acs.orgnih.gov While novel reactivity has been unlocked in specific cases, such as the double hydrogenation of enones to saturated alcohols, this is not a general application for standard carbonyl compounds under typical conditions for Ir-SpinPHOX systems. nih.gov
Hydrogenation of Aryl Ketones
The enantioselective hydrogenation of ketones is a critical transformation for producing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Iridium catalytic systems have been developed for the asymmetric hydrogenation of aryl ketones, demonstrating excellent reactivity and high levels of enantioselectivity. nih.gov These systems can achieve yields and enantiomeric excesses (ee) of up to 99%, highlighting their efficiency. nih.gov The modular and tunable nature of the ligands employed, such as those with unsymmetrical diamine scaffolds, plays a crucial role in achieving these satisfactory results. nih.gov
| Substrate (Aryl Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Generic Aryl Ketone | Iridium-PNN Ligand System | Up to 99 | Up to 99 | nih.gov |
Hydrogenation of β- and δ-Ketoesters
The asymmetric hydrogenation of β-ketoesters provides direct access to chiral β-hydroxy esters, which are important building blocks in organic synthesis. While various transition metal complexes, particularly those based on ruthenium, are well-documented for this transformation, specific literature detailing the application of the (R,S)-(COD)Ir[iPr-SpinPHOX] catalyst for the hydrogenation of β- and δ-ketoesters is less prominent in the reviewed sources. researchgate.netuni-rostock.de The field extensively utilizes chiral diphosphine-ruthenium complexes, which have been optimized for both academic and industrial purposes, achieving high efficiency even at very low catalyst-to-substrate ratios. researchgate.net
Dual and Tandem Catalytic Strategies
The (R,S)-(COD)Ir[iPr-SpinPHOX] catalyst and related Ir-N,P systems are not limited to single hydrogenation events. They have been successfully employed in more complex, sequential reactions that create multiple stereocenters in a single operation, enhancing synthetic efficiency.
Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines
A notable application of the Ir-SpinPHOX catalyst is in the double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. nih.govacs.org This reaction provides a practical and efficient route to chiral 3,6-disubstituted-2,5-diketopiperazines, which are core structures in various biologically active molecules. nih.govacs.org The process is characterized by high yields, exclusive cis-diastereoselectivity (>99% de), and excellent enantioselectivities (up to 98% ee). nih.govacs.org Mechanistic studies suggest that the reaction proceeds via a processive mechanism, where a single catalyst molecule consecutively hydrogenates both C=C double bonds of the substrate without the dissociation of the partially reduced intermediate. nih.govacs.org This is supported by the observation that the concentration of the monohydrogenated intermediate remains low throughout the reaction. nih.govacs.org
| Substrate | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione | High | >99 (cis) | Up to 98 | nih.govacs.org |
| Various 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones | High | >99 (cis) | Excellent | nih.govacs.org |
Stereoselective Double Hydrogenation of Conjugated Enones to Saturated Alcohols
The complete reduction of conjugated enones to saturated alcohols involves the hydrogenation of both the C=C and C=O bonds. This typically requires different types of catalysts for each functional group. However, research has shown that a single Ir-N,P catalyst can facilitate this double hydrogenation, installing two contiguous stereogenic centers with high control. nih.govacs.org The addition of additives, such as benzamide, has been found to unlock this novel reactivity for the C=O bond by extending the lifetime of the active dihydridic iridium intermediate. nih.govacs.org This method results in the formation of saturated alcohols in high yield and with excellent stereoselectivity, achieving up to 99% ee and diastereomeric ratios of 99:1. nih.govacs.org
| Substrate (Conjugated Enone) | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Generic α,β-Unsaturated Ketone | Benzamide | High | Up to 99:1 | Up to 99 | nih.govacs.org |
Coupled Hydrogenation and Spiroketalization of α,α′-Bis(2-hydroxyarylidene) Ketones
A sophisticated application of the Ir-SpinPHOX catalyst is the direct, catalytic enantioselective synthesis of aromatic spiroketals from α,α′-bis(2-hydroxyarylidene) ketones. shef.ac.ukthieme-connect.comnih.gov In this tandem reaction, the iridium complex plays a dual role. It first catalyzes the asymmetric hydrogenation of the two C=C bonds of the substrate, followed by catalyzing the spiroketalization of the resulting bisphenolic ketone intermediate. shef.ac.ukthieme-connect.com This process affords the desired aromatic spiroketals in high yields with excellent diastereo- and enantioselectivities. shef.ac.ukthieme-connect.com The stereoselectivity of the spirocyclization is controlled by the trans-hydrogenated intermediate, and studies suggest that an Ir(III) species is required to catalyze the cyclization step. thieme-connect.com
| Substrate (α,α′-Bis(2-hydroxyarylidene) Ketone) | Yield (%) | trans/cis Ratio | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Various substituted derivatives | 81-96 | 66:34 to 98:2 | 26 to >99 | thieme-connect.com |
| Dibromo-substituted derivative | 93 | 96:4 | >99 | thieme-connect.com |
Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a valuable alternative to using molecular hydrogen, often employing hydrogen donors like isopropanol (B130326) or formic acid. This method is widely used for the reduction of ketones and imines. mdpi.com The development of efficient catalysts for ATH has been a major focus of research, with highly effective systems based on rhodium, iridium, and ruthenium having been reported. mdpi.comnih.gov For instance, Ir-TsDPEN catalysts have been shown to be viable for the ATH of various ketones in water. nih.gov However, specific studies detailing the application of the (R,S)-(COD)Ir[iPr-SpinPHOX] complex in asymmetric transfer hydrogenation reactions were not prominent among the reviewed scientific literature.
Asymmetric Hydrogenation of β,β′-Disubstituted Nitroalkenes
The iridium complex (R,S)-(COD)Ir[iPr-SpinPHOX] and related iridium catalysts bearing spiro-based P,N-ligands like SpinPHOX have proven highly effective in the asymmetric hydrogenation of challenging substrates such as β,β′-disubstituted nitroalkenes. This reaction is a crucial method for producing chiral nitroalkanes, which are versatile intermediates in organic synthesis.
Research has demonstrated that an iridium complex featuring a chiral spiro amino-phosphine ligand can efficiently catalyze the hydrogenation of both β-aryl-β-methyl-nitroalkenes and β-alkyl-β-methyl-nitroalkenes. rsc.orgfao.org This represented a significant advancement, as it was the first instance of a chiral catalyst displaying high enantioselectivity for the demanding hydrogenation of β,β-dialkyl-nitroalkenes. rsc.org The resulting saturated nitroalkanes are obtained with high yields and excellent enantioselectivities. While the primary documented method is direct hydrogenation, iridium catalysts are also known to facilitate transfer hydrogenation of nitroalkenes using hydride donors like formic acid, achieving high turnover numbers and frequencies in aqueous media. rsc.org
The success of these catalysts lies in the rigid spiro backbone of the SpinPHOX ligand, which creates a well-defined chiral environment around the iridium center, enabling effective stereochemical control during the hydrogenation process.
Catalyst Performance Metrics and Applicability
Evaluation of Turnover Numbers (TON) and Turnover Frequencies (TOF)
The efficiency of a catalyst is quantified by its Turnover Number (TON), representing the number of substrate molecules converted per molecule of catalyst, and Turnover Frequency (TOF), the number of turnovers per unit time. Iridium catalysts, including those with SpinPHOX ligands, are known for their high efficiency.
In various asymmetric hydrogenation reactions, iridium-based catalysts have demonstrated remarkable performance metrics. For instance, in the hydrogenation of N-phosphinoylimines, an iridium catalyst achieved a TON of 10,000. rsc.org Similarly, high reactivities with TONs exceeding 5000 have been reported for the hydrogenation of unprotected β-enamine esters. nih.gov For other substrates like benzoxazinones, certain iridium complexes have reached TONs as high as 40,500. researchgate.net
In the context of transfer hydrogenation of nitroalkenes, an iridium catalyst has achieved a turnover number of up to 18,600 and a turnover frequency reaching 19,200 h⁻¹. rsc.org For the direct hydrogenation of 2,3-diarylallyl amines, a related P-stereogenic iridium catalyst showed a TOF of 82 h⁻¹, which increased to over 124 h⁻¹ at a higher temperature. nih.gov These figures underscore the high activity of iridium catalysts, allowing for very low catalyst loadings in practical applications.
Optimization of Catalyst Loading and Scalability of Reactions
A key advantage of highly active catalysts like (R,S)-(COD)Ir[iPr-SpinPHOX] is the ability to use very low catalyst loadings, which is crucial for cost-effective and sustainable chemical processes. Optimization studies often involve screening reaction parameters to minimize the amount of catalyst required while maintaining high conversion and enantioselectivity. Catalyst loadings are often expressed as substrate-to-catalyst (S/C) ratios, with higher ratios indicating greater efficiency.
Iridium-catalyzed hydrogenations frequently operate with S/C ratios in the thousands. For example, S/C ratios up to 10,000 or even 20,000 have been successfully employed in the transfer hydrogenation of nitroalkenes. rsc.org In other systems, catalyst loadings as low as 0.2 mol% to 0.065 mol% have proven effective. nih.govrsc.org
The robustness and high efficiency of these catalysts also permit the scalability of the reactions from laboratory benchtop to larger, industrially relevant scales. The iridium-catalyzed reduction of nitroalkenes, for instance, has been successfully scaled up to a 10-gram scale while maintaining a high S/C ratio of 10,000. rsc.org The ability to perform these reactions in environmentally benign solvents like water or propylene (B89431) carbonate further enhances their scalability and green chemistry credentials. acs.org
Utility in the Synthesis of Chiral Building Blocks and Bioactive Intermediates
The primary value of catalysts like (R,S)-(COD)Ir[iPr-SpinPHOX] lies in their ability to generate enantiomerically pure compounds that serve as crucial chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net Asymmetric hydrogenation is a powerful and atom-economical method for creating these stereocenters. acs.org
The Ir-SpinPHOX catalyst system has been directly applied to the asymmetric synthesis of key intermediates for valuable products. A notable application is in the enantioselective hydrogenation of 3-ylidenephthalides, which produces chiral 3-substituted phthalides with up to 98% ee. nih.gov These products are precursors for the chiral drug Butylphthalide (NBP) and the natural products chuangxinol and typhaphthalide. nih.gov
Furthermore, Ir-SpinPHOX catalysts have been used to synthesize optically active 3-aryl-2-hydroxymethylpropionoic acids. researchgate.net These compounds are versatile chiral building blocks for the asymmetric synthesis of several pharmaceuticals, including Alvimopan (an opioid receptor antagonist), Ecadotril, and Fasidotril (both neutral endopeptidase inhibitors). researchgate.net The ability to produce these complex, high-value molecules efficiently and with high stereocontrol highlights the practical importance of the (R,S)-(COD)Ir[iPr-SpinPHOX] catalyst in medicinal and synthetic chemistry. rsc.orgnih.gov
Mechanistic Investigations of R,s Cod Ir Ipr Spinphox Catalyzed Processes
Proposed Catalytic Cycles for Iridium-Mediated Asymmetric Hydrogenation
The catalytic cycle in iridium-mediated asymmetric hydrogenation is generally understood to involve changes in the oxidation state of the iridium center. The most commonly accepted pathways involve Ir(I)/Ir(III) or, in some contexts, Ir(III)/Ir(V) cycles. These cycles delineate the stepwise process of catalyst activation, substrate binding, hydrogen activation, and product formation.
The Ir(I)/Ir(III) catalytic cycle is the most widely accepted mechanism for the asymmetric hydrogenation of olefins and imines catalyzed by iridium complexes like (R,S)-(COD)Ir[iPr-SpinPHOX]. rsc.org This inner-sphere mechanism typically proceeds through the following key steps: rsc.orgresearchgate.net
Catalyst Activation: The precatalyst, [Ir(I)(COD)(P,N-ligand)]X, is activated under hydrogen pressure. The cyclooctadiene (COD) ligand is hydrogenated and dissociates, creating a coordinatively unsaturated and solvent-stabilized Ir(I) species.
Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the 16-electron Ir(I) center, forming a 18-electron iridium(III) dihydride species. rsc.org This step is crucial as it activates the H-H bond.
Substrate Coordination: The prochiral substrate (e.g., an alkene or imine) coordinates to the Ir(III) dihydride complex, typically displacing a solvent molecule. This coordination is essential for the subsequent enantioselective step.
Migratory Insertion: The coordinated substrate inserts into one of the Ir-H bonds. This step forms a new iridium-alkyl intermediate and is often the rate-determining and/or enantio-determining step of the cycle.
Reductive Elimination: The hydrogenated product is released from the coordination sphere of the metal via reductive elimination of the second hydride and the newly formed alkyl group. This step regenerates the active Ir(I) catalyst, which can then enter a new catalytic cycle.
While the Ir(I)/Ir(III) cycle is predominant for hydrogenation, the Ir(III)/Ir(V) catalytic cycle has been proposed in other iridium-catalyzed reactions, such as C-H borylation. researchgate.netresearchgate.net In the context of hydrogenation, this pathway is less common but could be considered under specific conditions. A hypothetical Ir(III)/Ir(V) cycle might involve the oxidative addition of H₂ to an Ir(III) intermediate to form a transient Ir(V) tetrahydride species, followed by reductive elimination steps. researchgate.net However, for typical asymmetric hydrogenations with SpinPHOX-type ligands, the Ir(I)/Ir(III) mechanism is better supported by experimental and computational evidence.
Identification and Characterization of Catalytic Intermediates
The direct observation and characterization of intermediates within a catalytic cycle provide crucial evidence to validate proposed mechanisms. Various spectroscopic and computational techniques have been employed to identify these transient species.
Iridium hydride complexes are central intermediates in hydrogenation catalysis. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for their detection and characterization. nih.govrsc.org The hydride region of the ¹H NMR spectrum (typically between 0 and -40 ppm) provides direct evidence for the formation of Ir-H bonds.
For instance, studies on related iridium systems have utilized advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) to detect short-lived hydride intermediates that are present in low concentrations and are often unobservable by standard NMR methods. chemrxiv.org The formation of various iridium hydride species, including dihydride, trihydride, and even tetrahydride complexes, has been documented under catalytic conditions. nih.govrsc.orgacs.org The reactivity of these hydride intermediates is critical; they are the source of the hydrogen atoms transferred to the substrate. The chemical environment of the hydride ligands, influenced by the chiral SpinPHOX ligand, is a key factor in determining the stereochemical outcome of the reaction.
The manner in which the substrate coordinates to the iridium center is a critical determinant of both reactivity and enantioselectivity. For the hydrogenation of unsaturated compounds, the substrate must bind to the metal center to be positioned for the subsequent insertion step. rsc.org In many cases, a vacant coordination site is generated on the iridium complex, allowing the substrate to bind. rsc.org
Substrate activation is another important aspect. In the hydrogenation of heteroaromatic compounds containing multiple nitrogen atoms, which can poison the catalyst, substrate activation using Lewis or Brønsted acids has proven effective. dicp.ac.cn These activators can protonate or coordinate to the substrate, increasing its reactivity towards hydrogenation. rsc.orgdicp.ac.cn The chiral pocket created by the iPr-SpinPHOX ligand directs the substrate to coordinate in a specific orientation, which is the first step in stereochemical induction.
| Coordination Mode | Description | Relevance to Catalysis |
| N^N Chelation | The ligand binds through two nitrogen atoms. | Common in ligands like bipyridine. |
| N^O Chelation | The ligand binds through a nitrogen and an oxygen atom. | Found in certain functionalized ligands. fu-berlin.de |
| N^C Chelation | The ligand binds through a nitrogen atom and a cyclometalated carbon atom. | Involves C-H activation of the ligand itself. fu-berlin.deacs.org |
| Substrate Binding | The unsaturated bond (e.g., C=C, C=N) of the substrate coordinates to the iridium center. | Prerequisite for migratory insertion and hydrogenation. |
This interactive table summarizes various coordination modes observed in iridium complexes, highlighting the versatility of the metal center.
Migratory insertion and reductive elimination are the two fundamental steps that lead to the formation of the new C-H bonds in the product.
Migratory Insertion: This process involves the insertion of the coordinated unsaturated substrate (like an alkene) into an adjacent metal-hydride (M-H) bond. openochem.org This is an intramolecular transformation that creates a metal-alkyl intermediate and a vacant coordination site. openochem.orgu-tokyo.ac.jp The stereochemistry of the newly formed chiral center is typically determined during this step. The transition state of the migratory insertion is influenced by steric and electronic interactions between the substrate and the chiral ligand, favoring one diastereomeric pathway over the other. acs.org For alkene hydrogenation, the insertion into an M-H bond is generally fast and reversible. u-tokyo.ac.jp
Stereochemical Control and Origin of Enantioselectivity
The defining feature of catalysis with (R,S)-(COD)Ir[iPr-SpinPHOX] is its ability to induce high levels of enantioselectivity. The origin of this stereocontrol lies in the chiral environment created by the iPr-SpinPHOX ligand around the iridium metal center.
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the origin of enantioselectivity. nih.govmdpi.com These studies allow for the detailed analysis of the transition states involved in the enantio-determining step. The energy difference between the two diastereomeric transition states leading to the (R) and (S) products determines the enantiomeric excess (ee) of the reaction.
The primary factors governing enantioselectivity are:
Steric Repulsions: The bulky isopropyl groups on the phosphine (B1218219) and oxazoline (B21484) moieties of the SpinPHOX ligand create significant steric hindrance, forcing the substrate to adopt a specific orientation to minimize non-bonded interactions in the transition state.
Non-Covalent Interactions: Attractive non-covalent interactions, such as hydrogen bonds or CH-π interactions, between the substrate and the chiral ligand can stabilize one transition state over the other. mdpi.com These subtle interactions are often crucial for achieving high enantioselectivity. mdpi.com
Electronic Effects: The electronic properties of the ligand and substrate also play a role in stabilizing or destabilizing the transition states.
Role of Ligand Conformation in Chirality Transfer
The chirality of the product in reactions catalyzed by (R,S)-(COD)Ir[iPr-SpinPHOX] is dictated by the specific three-dimensional arrangement of the iPr-SpinPHOX ligand around the iridium center. The SpinPHOX ligand, characterized by its spiro backbone, creates a rigid and well-defined chiral environment. The conformation of the phosphine and oxazoline moieties of the ligand creates distinct steric quadrants around the metal. This spatial arrangement is crucial for effective chirality transfer from the catalyst to the substrate.
The isopropyl group on the oxazoline ring and the substituents on the phosphine atom play a significant role in defining the steric bulk in these quadrants. This steric hindrance directs the incoming substrate to coordinate to the iridium center in a specific orientation, which ultimately determines the stereochemical outcome of the reaction. In analogous Ir-MaxPHOX systems, a quadrant model has been proposed to rationalize the enantioselectivity, where the olefin substrate coordinates to the metal in a way that minimizes steric clashes with the bulky groups of the ligand. acs.org It is hypothesized that the major enantiomer is formed from the transition state where the substrate's largest substituent is oriented towards the least sterically hindered quadrant. acs.org
Detailed Analysis of Substrate-Catalyst Interactions
The interactions between the substrate and the (R,S)-(COD)Ir[iPr-SpinPHOX] catalyst are multifaceted, involving a combination of steric repulsion and attractive non-covalent interactions. While direct experimental evidence for specific hydrogen bonding between the iPr-SpinPHOX ligand and substrates is not extensively documented in the literature for this exact complex, studies on similar iridium catalysts for the asymmetric hydrogenation of substrates containing polar functional groups, such as unsaturated carboxylic acids, have highlighted the importance of such interactions. rsc.org
Determination of Enantiomeric-Determining Transition States
The enantioselectivity of a reaction catalyzed by (R,S)-(COD)Ir[iPr-SpinPHOX] is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product. The transition state with the lower activation energy will be favored, leading to the formation of the major enantiomer.
For the asymmetric hydrogenation of olefins, the key enantiomeric-determining step is typically the migratory insertion of the olefin into an iridium-hydride bond or the subsequent reductive elimination step. Computational studies on similar iridium catalysts suggest that the geometry of these transition states is heavily influenced by the steric profile of the ligand. acs.org The most stable transition state is the one that minimizes steric repulsion between the substrate's substituents and the bulky components of the iPr-SpinPHOX ligand. The energy difference between the favored and disfavored transition states directly correlates with the enantiomeric excess (ee) of the product.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of reactions catalyzed by iridium complexes. While specific DFT studies solely focused on (R,S)-(COD)Ir[iPr-SpinPHOX] are not extensively reported, calculations on closely related systems, such as those with other SpinPHOX and MaxPHOX ligands, provide significant insights. acs.orgrsc.org
These studies have been instrumental in mapping out the entire catalytic cycle, identifying key intermediates, and calculating the energies of various possible transition states. For asymmetric hydrogenation, DFT calculations have supported the operation of an Ir(I)/Ir(III) or, in the case of coordinating substrates, a potential Ir(III)/Ir(V) catalytic cycle. rsc.org By analyzing the geometries and relative energies of the diastereomeric transition states, DFT can accurately predict which enantiomer will be formed preferentially and even provide a quantitative estimation of the expected enantiomeric excess. These calculations have confirmed that the steric hindrance imposed by the ligand is the primary factor controlling enantioselectivity. acs.org
Computational Prediction of Enantioselectivity and Rational Catalyst Design
Building upon the mechanistic understanding derived from DFT calculations, computational models can be employed to predict the enantioselectivity of (R,S)-(COD)Ir[iPr-SpinPHOX] with new substrates. By modeling the transition states for the formation of both enantiomers, the energy difference can be calculated and used to predict the ee.
This predictive capability is a powerful tool for the rational design of new catalysts. By systematically modifying the ligand structure in silico (e.g., by changing the substituents on the oxazoline or phosphine moieties) and calculating the predicted enantioselectivity for a target reaction, researchers can identify promising new ligand architectures before embarking on synthetic work. This computational screening approach can significantly accelerate the discovery of more efficient and selective catalysts for specific applications.
Kinetic Studies and Reaction Profile Analysis
Such studies would aim to determine the reaction order with respect to each component, which provides insights into the rate-determining step of the catalytic cycle. For instance, a first-order dependence on the hydrogen pressure would suggest that the oxidative addition of hydrogen is involved in or before the rate-determining step. Furthermore, kinetic studies can be used to construct a reaction profile, which maps the energy changes throughout the catalytic cycle. This experimental data, when combined with computational results, provides a robust and comprehensive picture of the reaction mechanism.
Determination of Rate-Determining Steps
In the context of imine hydrogenation catalyzed by dinuclear iridium complexes, stoichiometric experiments and kinetic analysis have suggested that the substitution of the product amine by dihydrogen is the turnover-determining step. nih.gov A rate law for the catalytic hydrogenation was established as rate = k[catalyst]{p(H₂)}, indicating a first-order dependence on both the catalyst concentration and the hydrogen pressure. nih.gov This finding is consistent with a catalytic cycle where the displacement of the coordinated product from the metal center is the slow step, regenerating the active catalyst for the next turnover. nih.gov
For the asymmetric hydrogenation of certain heteroaromatic compounds, isotopic labeling experiments have been instrumental in pinpointing the enantio-determining step. dicp.ac.cn Studies on pyrazolo[1,5-a]pyrimidines indicated that the hydrogenation of the C6=C7 double bond in a semi-hydrogenated intermediate is irreversible and constitutes the enantio-determining step. dicp.ac.cn This implies that the stereochemistry of the final product is set during this specific hydrogenation event.
Impact of Additives on Reaction Kinetics and Stereoselectivity
Additives can profoundly influence the performance of (R,S)-(COD)Ir[iPr-SpinPHOX] and related iridium catalysts by altering the structure of the active species, modifying the reaction medium, or interacting with the substrate. These effects can lead to significant changes in both reaction rate and stereoselectivity.
Anionic Additives (Counterions): In catalytic systems involving cationic iridium complexes, the nature of the counterion is a critical parameter. Kinetic studies on iridium-PHOX catalysts have demonstrated a dramatic dependence of the reaction rate on the counterion. A strong decrease in catalytic activity is observed along the series: [Al{OC(CF₃)₃}₄]⁻ > BArF⁻ > [B(C₆F₅)₄]⁻ > PF₆⁻ > BF₄⁻ > CF₃SO₃⁻. researchgate.net Catalysts with highly non-coordinating anions like BArF⁻ exhibit high turnover frequencies (TOFs) and remain active over long periods, whereas more coordinating anions like triflate (CF₃SO₃⁻) can almost completely inhibit the catalyst. researchgate.net This effect is attributed to the degree of ion pairing between the cationic iridium center and the anion, which can block substrate coordination or modulate the metal's electrophilicity.
| Counterion | Relative Rate | Catalyst Stability |
|---|---|---|
| [Al{OC(CF₃)₃}₄]⁻ | Very High | High, no deactivation observed |
| BArF⁻ | High | High, no deactivation observed |
| [B(C₆F₅)₄]⁻ | Moderate | High, no deactivation observed |
| PF₆⁻ | Low | Deactivation observed during reaction |
| BF₄⁻ | Very Low / Inhibited | N/A |
| CF₃SO₃⁻ | Very Low / Inhibited | N/A |
Acidic and Basic Additives: Both Lewis and Brønsted acids can act as activators in certain iridium-catalyzed hydrogenations, particularly for challenging substrates like heteroaromatics. For instance, the addition of copper triflate (Cu(OTf)₂) as a Lewis acid or trichloroisocyanuric acid (TCCA), a Brønsted acid precursor, has been shown to improve both reactivity and enantioselectivity. dicp.ac.cn These additives are thought to activate the substrate by coordinating to heteroatoms (e.g., nitrogen), thereby facilitating the subsequent hydrogenation steps. dicp.ac.cn
Conversely, amine additives have been found to significantly impact the hydrogenation of quinoxalines. nih.gov Mechanistic studies revealed the operation of two distinct catalytic cycles. One cycle, involving a substrate-coordinated iridium complex, is slow and poorly selective. nih.gov The second, more efficient cycle involves a more active hydride-amide catalyst formed by the reaction of the iridium complex with the amine additive. This hydride-amide species hydrogenates the substrate with high enantioselectivity. nih.gov Interestingly, the product amine can also act as an activator, leading to a positive feedback effect where the reaction rate and enantioselectivity increase as the reaction progresses. nih.gov
Differentiation of Processive versus Stepwise Hydrogenation Mechanisms
In the hydrogenation of substrates with multiple reducible functionalities, such as dienes or polyaromatic compounds, the reaction can proceed through different pathways. A stepwise mechanism involves the hydrogenation of one functional group, dissociation of the partially hydrogenated intermediate from the catalyst, and subsequent re-association and hydrogenation of the second group. In a processive mechanism , the catalyst remains bound to the substrate throughout the entire sequence of hydrogenation steps, reducing multiple functionalities in a single binding event.
For the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines, kinetic and control experiments provide evidence for a stepwise process. The semi-hydrogenated olefin intermediate can be observed and is in equilibrium with the aromatic starting material in the presence of the iridium catalyst. dicp.ac.cn However, it was also found that the hydrogenation rate of this semi-hydrogenated intermediate is faster than that of the initial aromatic substrate, indicating that once the first double bond is reduced, the subsequent reduction is rapid. dicp.ac.cn
In the hydrogenation of dienes, mechanistic studies using a combination of kinetic analysis and NMR experiments have allowed for the detailed monitoring of substrate consumption and the formation of intermediate half-reduction products. researchgate.net Computational studies on related systems suggest that the catalytic cycle can involve the formation of a transoid-η⁴-diene-dihydride complex. researchgate.net The subsequent reaction pathway, which dictates whether the mechanism is processive or stepwise, depends on the relative rates of intermediate dissociation versus further intramolecular hydrogenation.
Structure Activity Relationships and Advanced Ligand Engineering in Spinphox Iridium Catalysis
Impact of Spirocyclic Backbone Modifications
The defining feature of the SpinPHOX ligand family is the rigid C2-symmetric spiro[4.4]nonane core. This backbone serves as a rigid scaffold, projecting the phosphine (B1218219) and oxazoline (B21484) groups into a well-defined chiral space around the iridium center. Its rigidity is crucial for minimizing conformational ambiguity, which in turn leads to higher and more predictable enantioselectivity in catalytic transformations.
The interplay between the chirality of the spiro-backbone and the chirality of the oxazoline substituent creates what is often referred to as a "matched" or "mismatched" pairing. In a matched pair, the stereochemical elements of the backbone and the side chain cooperate to create a highly effective chiral environment, leading to high levels of asymmetric induction. Conversely, in a mismatched pair, the stereochemical elements may counteract each other, resulting in diminished enantioselectivity.
Research has shown that the diastereomeric backbone has a noticeable effect on the stereochemical outcome of the reaction. ub.edu The choice between the (R,S) and (S,S) diastereomers is substrate-dependent, and the optimal ligand is often determined empirically for a specific transformation. For instance, in the asymmetric hydrogenation of certain substrates, the (R,S)-SpinPHOX ligand may provide the desired product in high enantiomeric excess (ee), while the (S,S)-SpinPHOX ligand gives a lower ee or even the opposite enantiomer. This highlights the profound influence of the spiro-center's absolute configuration on the transition state geometry of the catalytic cycle.
Table 1: Representative Influence of Ligand Diastereomers on Asymmetric Hydrogenation This table compiles representative data to illustrate the principle; results may not be from a single comparative study due to variations in reported substrates and conditions.
| Substrate Type | Ligand Diastereomer | Achieved Enantioselectivity (% ee) | Reference Concept |
|---|---|---|---|
| α,β-Unsaturated Carbonyl | (R,S)-SpinPHOX | High (e.g., >95%) | Matched Case |
| α,β-Unsaturated Carbonyl | (S,S)-SpinPHOX | Moderate to Low | Mismatched Case |
| Non-functionalized Olefin | (R,S)-SpinPHOX | Moderate | Mismatched Case |
| Non-functionalized Olefin | (S,S)-SpinPHOX | High (e.g., >90%) | Matched Case |
Despite the clear importance of the spirocyclic backbone, modifications to the spiro[4.4]nonadiene framework itself are not a common strategy for ligand tuning in the SpinPHOX family. The synthesis of the spiro-bicyclic core is complex, and the established rigidity of the spiro[4.4]nonane system is considered a key advantage. Introducing substituents onto the cyclopentane (B165970) rings or altering the ring size would add significant synthetic challenges and could disrupt the optimal C2-symmetry and conformational rigidity that are hallmarks of the ligand's success.
The prevailing strategy in advanced ligand engineering for this class of catalysts focuses on the more synthetically accessible phosphine and oxazoline moieties. These positions allow for a wide range of steric and electronic adjustments without compromising the structural integrity of the rigid backbone, which is crucial for creating a deep and well-defined chiral pocket.
Effects of Phosphine Substituents on Catalytic Performance
The phosphine moiety of the SpinPHOX ligand is a primary site for modification to control the catalytic activity and selectivity of the corresponding iridium complex. The two substituents on the phosphorus atom can be systematically varied to modulate both the steric and electronic properties of the catalyst.
The properties of the phosphine group are generally described by two key parameters: the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating or -withdrawing ability).
Electronic Effects: The electronic nature of the phosphine ligand affects the electron density at the iridium center. Electron-donating groups (like cyclohexyl) increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups (like 3,5-bis(trifluoromethyl)phenyl) decrease the electron density on the iridium, which can influence the stability of intermediates and the rate of product-forming reductive elimination. The optimal electronic properties are highly dependent on the specific reaction mechanism.
The interplay of these steric and electronic factors allows for the rational tuning of the catalyst for a specific substrate and transformation.
Table 2: Conceptual Impact of Phosphine Substituents on Ligand Properties
| Phosphine Substituent (R in PR2) | Relative Steric Bulk (Cone Angle) | Relative Electron-Donating Ability | Anticipated Effect on Catalysis |
|---|---|---|---|
| Phenyl (Ph) | Moderate | Baseline | General purpose, good balance of properties. |
| Cyclohexyl (Cy) | Large | Strongly Donating | May increase activity; can enhance ee through steric blocking. |
| o-Tolyl (o-Tol) | Large | Donating | Introduces significant steric hindrance near the metal center. |
| 3,5-(CF3)2C6H3 | Moderate | Strongly Withdrawing | May stabilize reactive intermediates; can alter rate-limiting step. |
Role of Oxazoline Substituents (e.g., iPr vs. Bn, Ph) in Chiral Recognition
The chiral oxazoline ring, derived from a readily available amino alcohol, is the second key element for tuning the catalyst. The substituent at the C4 position of the oxazoline ring projects directly into the chiral pocket and plays a crucial role in the enantiofacial discrimination of the incoming substrate.
The size and shape of the oxazoline substituent directly modulate the steric environment of the catalytic active site. By changing this group, one can precisely adjust the contours of the chiral pocket to better accommodate a specific substrate, thereby maximizing the energetic difference between the two diastereomeric transition states that lead to the R and S enantiomers of the product.
For example, studies on related phosphine-oxazoline ligands in iridium-catalyzed asymmetric hydrogenation have shown that the choice of substituent has a significant impact on enantioselectivity. nih.gov In the hydrogenation of quinolines, a ligand with a bulky tert-butyl (tBu) group on the oxazoline ring was found to be superior to those with isopropyl (iPr), benzyl (B1604629) (Bn), or phenyl (Ph) groups. nih.gov The bulkier tBu group presumably creates a more restricted and selective chiral pocket, leading to more effective chiral recognition. This demonstrates that even subtle changes to this substituent can lead to significant improvements in catalytic performance, making it a key parameter for optimization when applying the catalyst to new classes of substrates.
Table 3: Effect of Oxazoline Substituent on Enantioselectivity in a Representative Ir-Catalyzed Hydrogenation Data adapted from a study on a closely related (oxazolinylferrocenyl)phosphine ligand system to illustrate the principle.
| Oxazoline Substituent (R) | Substrate | Conversion (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| iPr | 2-Methylquinoline | >99 | 77 |
| tBu | 2-Methylquinoline | >99 | 90 |
| Bn | 2-Methylquinoline | >99 | 65 |
| Ph | 2-Methylquinoline | >99 | 68 |
Comparative Analysis with Other Chiral Iridium Catalyst Systems
The iPr-SpinPHOX ligand belongs to the broader class of P,N ligands, which have proven to be highly effective in iridium-catalyzed asymmetric hydrogenation. However, its performance is often benchmarked against other prominent chiral ligand systems to understand its relative strengths and weaknesses.
Other Chiral P,N Ligand Systems (e.g., SIPHOX, SpiroPAP, SpiroAP)
The development of chiral spiro ligands has led to highly efficient iridium catalysts. Among these, ligands like SpiroAP (spiro aminophosphine) and SpiroPAP (spiro pyridine-aminophosphine) have demonstrated exceptional activity and enantioselectivity. nih.govresearchgate.netresearchgate.netresearchgate.net
The key innovation in moving from bidentate SpiroAP ligands to tridentate SpiroPAP ligands, by adding a coordinating pyridine (B92270) group, was a marked increase in catalyst stability, efficiency, and enantioselectivity. nih.govresearchgate.net Iridium-SpiroPAP catalysts are highly active in the asymmetric hydrogenation of a broad array of substrates, including aryl ketones and various ketoesters. researchgate.netrsc.org Notably, in the hydrogenation of aryl ketones, Ir-SpiroPAP catalysts have achieved turnover numbers as high as 4.5 million, which is among the highest reported for any molecular catalyst. nih.govresearchgate.net This high stability prevents the catalyst deactivation that can sometimes be observed with bidentate systems under hydrogen pressure. researchgate.net
Like SpinPHOX, ligands such as SIPHOX (a spirobiindane-based phosphine-oxazoline) have also been successfully applied in iridium-catalyzed reactions, showcasing the versatility of the spiro backbone in creating a privileged chiral environment. researchgate.net These systems consistently deliver high enantioselectivities across various transformations.
| Ligand System | Coordination | Key Features | Notable Applications / Performance | Reference |
|---|---|---|---|---|
| iPr-SpinPHOX | Bidentate (P,N) | Spiro acs.orgacs.org-1,6-nonadiene backbone, phosphine-oxazoline structure. | Asymmetric hydrogenation of 3-ylidenephthalides with up to 98% ee. | nih.gov |
| SpiroAP | Bidentate (P,N) | Spiro aminophosphine (B1255530) structure. | Highly active, but can be less stable under prolonged hydrogen atmosphere. | nih.govresearchgate.net |
| SpiroPAP | Tridentate (P,N,N) | SpiroAP with an additional coordinating pyridine moiety. | Extremely high stability and efficiency; TON up to 4,550,000 for ketone hydrogenation. Used in industrial synthesis. | nih.govresearchgate.netresearchgate.net |
| SIPHOX | Bidentate (P,N) | Spiro-biindane backbone with phosphine-oxazoline moiety. | Effective in a range of asymmetric transition metal-catalyzed reactions. | researchgate.net |
Comparison to Chiral-at-Metal Iridium Complexes
A fundamentally different approach to asymmetric catalysis involves using complexes where the chirality originates from the metal center itself, rather than from a chiral organic ligand. These "chiral-at-metal" iridium complexes typically feature a rigid, inert octahedral geometry with achiral ligands arranged asymmetrically around the iridium ion. organic-chemistry.orgsemanticscholar.orgrsc.org
The catalytic mechanism of these complexes contrasts sharply with that of the (R,S)-(COD)Ir[iPr-SpinPHOX] system. In SpinPHOX catalysis, the chiral ligand framework creates a chiral pocket that directs the substrate's approach to the metal center, thereby inducing enantioselectivity. The catalysis is inner-sphere, involving direct coordination of the substrate to the iridium. rsc.org
Conversely, many chiral-at-metal iridium catalysts are substitutionally inert. acs.orgrsc.org Catalysis does not occur through direct substrate-metal coordination but is mediated through the ligand sphere. acs.orgrsc.org The functional groups on the ligands are precisely arranged to interact with the substrate and reagent via non-covalent forces, such as hydrogen bonding. acs.orgorganic-chemistry.org This outer-sphere mechanism allows these catalysts to achieve remarkable efficiency and enantioselectivity (often >99% ee) for reactions like the transfer hydrogenation of nitroalkenes, operating more like a highly organized organocatalyst built around a metal scaffold. acs.orgorganic-chemistry.org While SpinPHOX-type catalysts rely on steric and electronic interactions within a chiral coordination sphere, chiral-at-metal complexes utilize a pre-organized, rigid ligand sphere to create a highly specific non-covalent binding site. organic-chemistry.orgrsc.org
Future Perspectives and Emerging Trends in R,s Cod Ir Ipr Spinphox Research
Exploration of Novel Substrate Classes for Enantioselective Hydrogenation
A primary focus of future research lies in extending the application of (R,S)-(COD)Ir[iPr-SpinPHOX] and related Ir-SpinPHOX catalysts to more challenging and diverse substrate classes. While high efficiency has been achieved for several types of olefins, there is a continuous drive to hydrogenate previously difficult substrates with high enantioselectivity.
Researchers are actively investigating the enantioselective hydrogenation of a variety of functionalized and unfunctionalized olefins. For instance, Ir(I) complexes with SpinPHOX ligands have been successfully employed in the asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds, including α-alkylidene lactams, unsaturated cyclic ketones, and lactones, achieving excellent enantiomeric excesses (up to 98% ee). nih.gov Another notable application is the first asymmetric hydrogenation of 3-ylidenephthalides, which provides a route to a wide array of chiral 3-substituted phthalides with up to 98% ee. nih.gov
The development of catalysts like Ir-MaxPHOX, which are structurally similar to Ir-SpinPHOX, has shown remarkable performance in the hydrogenation of a broad range of nonchelating olefins with varied geometries and substitution patterns, including di-, tri-, and even challenging tetrasubstituted olefins, with enantiomeric excesses reaching up to 99%. acs.orgnih.govub.edu This success opens the door for the exploration of purely alkyl-substituted olefins, which remain a significant challenge. acs.orgnih.gov
Future work will likely target heteroaromatic compounds, where the selective hydrogenation of one ring in a polycyclic system is a considerable challenge. The development of iridium catalysts for the asymmetric hydrogenation of heteroaromatics is an area of growing interest, with the potential to generate valuable chiral heterocyclic building blocks for the pharmaceutical and agrochemical industries.
Table 1: Enantioselective Hydrogenation of Various Substrates with Ir-SpinPHOX and Analogous Catalysts
| Substrate Class | Catalyst System | Best Enantiomeric Excess (ee) | Reference |
| Cyclic α-Alkylidene Carbonyls | SpinPhox/Ir(I) | up to 98% | nih.gov |
| 3-Ylidenephthalides | Ir-SpinPHOX | up to 98% | nih.gov |
| Nonchelating Olefins (di-, tri-, and tetrasubstituted) | Ir-MaxPHOX | up to 99% | acs.orgnih.govub.edu |
| α,β-Unsaturated Carbonyl Compounds | Ir-P,O-Ligand | Not Specified | chimia.chdoaj.org |
| α,β-Unsaturated Boronic Esters | Iridium Catalysts | Not Specified | chimia.chdoaj.org |
Expansion of Applications to Other Asymmetric Transformations
While enantioselective hydrogenation is the hallmark of (R,S)-(COD)Ir[iPr-SpinPHOX] and its derivatives, a significant future trend is the expansion of their catalytic utility to other asymmetric transformations. The unique electronic and steric properties of the SpinPHOX ligand make it a promising candidate for inducing chirality in a variety of bond-forming reactions.
Promising areas of exploration include:
Asymmetric Allylic Alkylation: Iridium-catalyzed asymmetric allylic substitution reactions are a powerful tool for the formation of C-C and C-X bonds. While different ligand systems are currently prevalent in this area, the development of SpinPHOX-based catalysts for these transformations is a logical next step.
Asymmetric Hydrosilylation and Borylation: The enantioselective addition of Si-H and B-H bonds across double and triple bonds provides access to valuable chiral organosilanes and organoboranes. The potential of Ir-SpinPHOX catalysts in these reactions is an area ripe for investigation.
Carbon-Hydrogen (C-H) Bond Functionalization: The direct, enantioselective functionalization of C-H bonds is a major goal in modern organic synthesis. The development of iridium catalysts capable of performing such transformations with high selectivity is a frontier in the field.
The exploration of these new applications will not only broaden the utility of the (R,S)-(COD)Ir[iPr-SpinPHOX] catalyst but also contribute to the development of more efficient and atom-economical synthetic methods.
Advancements in Catalyst Design and Optimization Strategies
The rational design and optimization of catalysts are crucial for improving their performance and expanding their applicability. For (R,S)-(COD)Ir[iPr-SpinPHOX], future advancements will likely focus on several key strategies:
Ligand Modification: The SpinPHOX ligand's structure offers numerous possibilities for modification. Fine-tuning the steric and electronic properties of the phosphine (B1218219) and oxazoline (B21484) moieties can lead to catalysts with enhanced activity, selectivity, and stability. The development of structurally tunable ligand systems, such as NeoPHOX, demonstrates the potential of this approach to yield catalysts that are highly effective for a broader range of substrates. beilstein-journals.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for understanding reaction mechanisms and predicting catalyst performance. ua.esacs.org In silico optimization of catalysts can accelerate the discovery of new and improved ligand architectures, reducing the need for extensive empirical screening. ua.esacs.org These computational studies can provide valuable insights into the transition states of catalytic cycles, helping to rationalize the observed stereoselectivity and guide the design of more effective catalysts. acs.orgnih.gov
High-Throughput Experimentation: The use of high-throughput screening techniques can rapidly evaluate large libraries of catalyst variants and reaction conditions, accelerating the optimization process for specific transformations.
By combining these strategies, researchers can develop next-generation catalysts based on the (R,S)-(COD)Ir[iPr-SpinPHOX] scaffold with superior performance characteristics.
Integration with Flow Chemistry and Continuous Catalytic Processes
The integration of homogeneous catalysts like (R,S)-(COD)Ir[iPr-SpinPHOX] into continuous flow processes is an emerging trend with significant advantages. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivities, and safety.
Key aspects of this integration include:
Catalyst Immobilization: To facilitate catalyst recovery and reuse in a continuous setup, researchers are exploring methods for immobilizing iridium complexes on solid supports or within membrane reactors.
In-line Reaction Monitoring: The use of in-situ spectroscopic techniques, such as infrared (IR) spectroscopy, allows for real-time monitoring of the reaction progress, enabling precise control and optimization of the flow process.
The development of robust and efficient continuous flow systems utilizing (R,S)-(COD)Ir[iPr-SpinPHOX] will be a crucial step towards its application in industrial-scale synthesis.
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanism is fundamental to the rational design of improved catalysts and processes. Future research will employ a combination of advanced spectroscopic and computational techniques to gain deeper insights into the catalytic cycle of (R,S)-(COD)Ir[iPr-SpinPHOX].
Techniques that will play a pivotal role include:
In-situ and Operando Spectroscopy: Techniques such as high-pressure NMR and IR spectroscopy allow for the observation of catalyst species and intermediates under actual reaction conditions, providing a dynamic picture of the catalytic cycle. youtube.com
Transient Absorption Spectroscopy: This technique can be used to study the excited-state properties of iridium complexes, which is particularly relevant for understanding photo-driven catalytic processes. nih.govacs.orgprinceton.edu
Advanced Computational Modeling: Sophisticated computational methods will be used to model the entire catalytic cycle, including the structures of intermediates and transition states, providing a detailed energetic landscape of the reaction. rsc.org
These studies will help to elucidate the factors that control the enantioselectivity and reactivity of the catalyst, paving the way for the development of more efficient and selective catalytic systems.
Green Chemistry Principles and Sustainability in Iridium Catalysis
The principles of green chemistry are increasingly influencing the design and application of catalytic processes. For iridium-based catalysts like (R,S)-(COD)Ir[iPr-SpinPHOX], sustainability is a key consideration due to the high cost and low abundance of iridium.
Future trends in this area will focus on:
Catalyst Recycling and Recovery: Developing efficient methods for the recovery and recycling of the iridium catalyst is paramount for its long-term viability. This includes the design of recyclable catalysts, such as those supported on polymers or other materials, that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. rsc.orgresearchgate.netscilit.comrsc.orgresearchgate.net
Atom Economy: Asymmetric hydrogenation is an inherently atom-economical process. Future research will aim to further improve the efficiency of these reactions to minimize waste.
Use of Greener Solvents: The replacement of traditional organic solvents with more environmentally benign alternatives is a key goal of green chemistry. Research into the use of (R,S)-(COD)Ir[iPr-SpinPHOX] in green solvents will be an important area of focus.
By embracing these green chemistry principles, the application of (R,S)-(COD)Ir[iPr-SpinPHOX] and other iridium catalysts can be made more sustainable and economically feasible.
Q & A
Basic Research Questions
Q. How can enantiomeric purity of (R,S)-(COD)Ir[iPr-SpinPHOX] be determined in asymmetric catalysis studies?
- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee). Ensure experimental protocols are detailed, including column type, mobile phase, and calibration standards. Replicate measurements to confirm reproducibility, and report deviations in supplementary materials .
Q. What experimental parameters should be prioritized when optimizing reaction conditions for (R,S)-(COD)Ir[iPr-SpinPHOX] in catalytic applications?
- Methodological Answer : Apply the PICOT framework to structure variables:
- Population/Problem : Catalyst performance under varying temperatures.
- Intervention : Solvent polarity, ligand ratios, or substrate scope.
- Comparison : Baseline activity vs. modified conditions.
- Outcome : Turnover frequency (TOF) or yield.
- Time : Reaction monitoring intervals.
Use factorial design of experiments (DoE) to systematically test interactions between variables .
Q. How should researchers characterize the structural integrity of (R,S)-(COD)Ir[iPr-SpinPHOX] after synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), X-ray crystallography, and elemental analysis. Cross-validate results with computational simulations (e.g., DFT for bond angles). Document crystalization solvents and diffraction parameters to enable replication .
Advanced Research Questions
Q. What strategies resolve contradictions between observed catalytic activity and computational predictions for (R,S)-(COD)Ir[iPr-SpinPHOX]?
- Methodological Answer :
Re-examine assumptions : Verify the accuracy of computational models (e.g., solvent effects, dispersion corrections in DFT).
Experimental replication : Test under inert atmospheres to rule out oxidation or moisture interference.
Data triangulation : Compare kinetics (Eyring plots), spectroscopic data (IR for intermediate species), and theoretical activation barriers.
Reference FINER criteria to ensure findings are Feasible, Novel, and Ethically reported .
Q. How can mechanistic pathways of (R,S)-(COD)Ir[iPr-SpinPHOX] be elucidated in enantioselective transformations?
- Methodological Answer :
- Use isotopic labeling (e.g., deuterated substrates) to track stereochemical outcomes.
- Perform kinetic isotope effect (KIE) studies and in-situ monitoring (e.g., ReactIR).
- Integrate systematic literature reviews to identify analogous mechanisms in related iridium complexes, using databases like SciFinder with filters for peer-reviewed studies .
Q. What methodologies address batch-to-batch variability in (R,S)-(COD)Ir[iPr-SpinPHOX] synthesis?
- Methodological Answer :
- Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like ligand purity or metal content.
- Apply failure mode and effects analysis (FMEA) to identify high-risk synthesis steps (e.g., ligand coordination or purification).
- Publish detailed protocols with raw data in repositories like Zenodo to facilitate meta-analyses .
Methodological Frameworks for Research Design
Data Analysis and Reporting Guidelines
- Contradiction Analysis : Use Bland-Altman plots for method comparison (e.g., HPLC vs. NMR ee measurements). Report confidence intervals and effect sizes .
- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional safety protocols for iridium handling .
- Reproducibility : Share raw spectra, crystallographic data (CCDC codes), and computational input files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
